molecular formula C16H21N3O8SZn B1146415 Cephalosporin C Zinc Salt CAS No. 59143-60-1

Cephalosporin C Zinc Salt

Cat. No.: B1146415
CAS No.: 59143-60-1
M. Wt: 480.8 g/mol
InChI Key: MGNGNKZZUPFEAN-UHFFFAOYSA-N
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Description

Cephalosporin C Zinc Salt is a derivative of Cephalosporin C, a β-lactam antibiotic. This compound is known for its broad-spectrum antibacterial activity, effective against both Gram-positive and Gram-negative bacteria. This compound is particularly noted for its ability to inhibit the synthesis of bacterial cell walls, making it a potent antibacterial agent .

Mechanism of Action

Target of Action

Cephalosporin C zinc salt primarily targets Penicillin-binding proteins (PBPs) . PBPs are a group of proteins that are essential in the final stages of constructing the bacterial cell wall. They are known to be the targets of β-lactam antibiotics such as cephalosporins .

Mode of Action

This compound acts by inhibiting the PBPs . This inhibition interferes with the cross-linking of peptidoglycan chains necessary for bacterial cell wall strength and rigidity . This disruption in the cell wall synthesis leads to cell lysis and death .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the bacterial cell wall synthesis pathway . By inhibiting the PBPs, this compound prevents the proper formation of the peptidoglycan layer of the bacterial cell wall . This leads to a weakened cell wall, resulting in cell lysis and death .

Pharmacokinetics

Like other cephalosporins, it is expected to have a short half-life and be excreted through the urine

Result of Action

The primary result of this compound’s action is the disruption of the bacterial cell wall , leading to cell lysis and death . This makes it an effective antibiotic against a range of bacteria .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the stability of the compound . Additionally, the presence of other substances, such as metal ions, can potentially interact with the compound and affect its efficacy

Preparation Methods

Synthetic Routes and Reaction Conditions: Cephalosporin C Zinc Salt is synthesized through the fermentation of the fungus Acremonium chrysogenum. The fermentation process can be carried out in batch or fed-batch modes, with glucose and sucrose as preferred substrates due to the fungus’s diauxic behavior in the presence of these carbon sources .

Industrial Production Methods: The industrial production of Cephalosporin C involves optimizing the fermentation process to maximize yield. This includes controlling the metabolic network through rational design, high-throughput screening for high-performance strains, and real-time detection and control during fermentation .

Chemical Reactions Analysis

Types of Reactions: Cephalosporin C Zinc Salt undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of oxides.

    Reduction: This reaction involves the gain of electrons or the removal of oxygen, leading to the formation of reduced compounds.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions:

    Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include halogens and nucleophiles.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may result in the formation of oxides, while reduction may lead to the formation of reduced compounds .

Properties

CAS No.

59143-60-1

Molecular Formula

C16H21N3O8SZn

Molecular Weight

480.8 g/mol

IUPAC Name

3-(acetyloxymethyl)-7-[(5-amino-5-carboxypentanoyl)amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;zinc

InChI

InChI=1S/C16H21N3O8S.Zn/c1-7(20)27-5-8-6-28-14-11(13(22)19(14)12(8)16(25)26)18-10(21)4-2-3-9(17)15(23)24;/h9,11,14H,2-6,17H2,1H3,(H,18,21)(H,23,24)(H,25,26);

InChI Key

MGNGNKZZUPFEAN-UHFFFAOYSA-N

Isomeric SMILES

CC(=O)OCC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)CCC[C@H](C(=O)O)N)SC1)C(=O)O.[Zn]

SMILES

CC(=O)OCC1=C(N2C(C(C2=O)NC(=O)CCCC(C(=O)[O-])N)SC1)C(=O)[O-].[Zn+2]

Canonical SMILES

CC(=O)OCC1=C(N2C(C(C2=O)NC(=O)CCCC(C(=O)O)N)SC1)C(=O)O.[Zn]

Related CAS

59143-60-1
41279-77-0

Synonyms

(6R,7R)-3-[(Acetyloxy)methyl]-7-[[(5R)-5-amino-5-carboxy-1-oxopentyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid Zinc Salt;  , [6R-[6α,7β(R*)]]-3-[(Acetyloxy)methyl]-7-[(5-amino-5-carboxy-1-oxopentyl)amino]-8-oxo-5-Thia-1-azabic

Origin of Product

United States
Customer
Q & A

Q1: What is the significance of studying the separation process of Cephalosporin C Zinc Salt?

A1: this compound is an important intermediate in the production of cephalosporin antibiotics. [] Efficient separation of this compound is crucial for maximizing yield and ensuring the purity of the final drug product. The paper "The Problem and Resolvent of Separation Process of Enterprise" [] specifically discusses analyzing and improving the production process of this compound, highlighting the importance of understanding and optimizing the separation stage in pharmaceutical manufacturing.

Q2: Are there any studies exploring the genetic modification of organisms involved in this compound production?

A2: While the provided abstracts don't directly address the genetic modification of organisms related to this compound production, the second abstract mentions an "optimized prime editing system for efficient modification of the pig genome". [] This suggests ongoing research in genetic engineering techniques applicable to various organisms, potentially including those involved in pharmaceutical production. Further research is needed to explore if such techniques are being applied to optimize this compound production.

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